molecular formula C15H9BrO3 B1277535 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one CAS No. 96644-05-2

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

Cat. No. B1277535
CAS RN: 96644-05-2
M. Wt: 317.13 g/mol
InChI Key: NGCRKXKWFTUSKG-UHFFFAOYSA-N
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Description

The compound "3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one" is a derivative of the chromen-4-one family, which is characterized by a 4H-chromen-4-one core structure. This core is a bicyclic system consisting of a benzene ring fused to a pyran ring containing an oxygen atom. The presence of a bromophenyl group and a hydroxy group in the compound suggests potential for various chemical interactions and biological activities.

Synthesis Analysis

The synthesis of chromen-4-one derivatives can be achieved through various methods. For instance, the synthesis of related compounds involves the reaction of 4-hydroxy coumarin with aromatic aldehydes in the presence of a catalytic amount of piperidine, followed by treatment with hydrazine and phenylhydrazine to yield pyrazoles . Another method includes the oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate as a catalyst . Additionally, a two-step synthesis involving cyclobenzylation and palladium-catalyzed C-H bond olefination has been reported . These methods highlight the versatility in synthesizing chromen-4-one derivatives, which could be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives can be elucidated using techniques such as X-ray diffraction and NMR spectroscopy. For example, the crystal structure of a dibromoacetyl derivative of chromen-2-one has been determined, revealing intramolecular hydrogen bonding and π-π interactions . Similarly, the supramolecular structure of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones has been established, showing significant π-stacking interactions . These findings suggest that the molecular structure of "3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one" would likely exhibit similar intramolecular and intermolecular interactions.

Chemical Reactions Analysis

Chromen-4-one derivatives can undergo various chemical reactions. The presence of functional groups such as hydroxy and bromophenyl can lead to reactions like nucleophilic substitution, where the bromine atom can be replaced by other nucleophiles. Additionally, the hydroxy group can participate in the formation of hydrogen bonds and can be involved in further chemical transformations such as esterification or etherification .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-4-one derivatives can be influenced by their molecular structure. For instance, the presence of halogen atoms can affect the crystallization and the overall stability of the compound . The hydroxy group can impact the solubility and hydrogen bonding capacity of the compound . The electrochemical properties of these compounds have been studied, showing redox processes that could be relevant for their potential biological activities . Theoretical studies, including ADMET and drug-likeness analysis, have been conducted to predict the behavior of these compounds in biological systems .

Scientific Research Applications

  • Scientific Field: Polymer Chemistry

    • Application : The compound 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole is used as a molecular building block for side-chain liquid crystal oligomers and polymers .
    • Methods : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .
    • Results : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
  • Scientific Field: Medicinal Chemistry

    • Application : N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been studied for their antimicrobial and antiproliferative activities .
    • Methods : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
    • Results : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
  • Scientific Field: Electrochemistry

    • Application : The compound 3-(4-Bromophenyl)-4-{[3-hydroxy-6-(hydroxymethyl)-5-methyl-4-oxo-4H-pyran-2-yl]methyl}-1H-pyrrole-2,5-dione has been synthesized and is a promising compound for different biomedical applications, particularly for the regulation of inflammatory diseases .
    • Methods : The compound was synthesized using electrochemistry .
    • Results : Docking studies in the research showed that the synthesized compound could be used for the regulation of inflammatory diseases .
  • Scientific Field: Pharmaceutical Sciences

    • Application : Indole derivatives, which share a similar structure to the compound , have been found in many important synthetic drug molecules and have shown a wide range of biological applications .
    • Methods : Various scaffolds of indole are synthesized for screening different pharmacological activities .
    • Results : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Scientific Field: Electrochemistry

    • Application : The compound 3-(4-Bromophenyl)-4-{[3-hydroxy-6-(hydroxymethyl)-5-methyl-4-oxo-4H-pyran-2-yl]methyl}-1H-pyrrole-2,5-dione has been synthesized and is a promising compound for different biomedical applications, particularly for the regulation of inflammatory diseases .
    • Methods : The compound was synthesized using electrochemistry .
    • Results : Docking studies in the research showed that the synthesized compound could be used for the regulation of inflammatory diseases .
  • Scientific Field: Pharmaceutical Sciences

    • Application : Indole derivatives, which share a similar structure to the compound , have been found in many important synthetic drug molecules and have shown a wide range of biological applications .
    • Methods : Various scaffolds of indole are synthesized for screening different pharmacological activities .
    • Results : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety And Hazards

The safety data sheet for a related compound, 3-(4-Bromophenyl)propionic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation7. However, the specific safety and hazards associated with “3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one” are not readily available.


properties

IUPAC Name

3-(4-bromophenyl)-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO3/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCRKXKWFTUSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70419862
Record name 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

CAS RN

96644-05-2
Record name 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compounds was synthesised in the same manner as described above. Resorcinol (0.66 g, 6 mmol), 4-bromophenylacetic acid (1.29 g, 6 mmol), BF3Et2O (4 ml), PCl5 (1.9 g, 9.1 mmol), DMF (5 ml and 10 ml). The precipitate formed was filtered and re-crystallized from methanol to give 3-(4-bromo-phenyl)-7-hydroxy-chromen-4-one as a white crystalline solid (1.1 g, 57.8%); Rf 0.85 ethyl acetate.
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Synthesis routes and methods II

Procedure details

Resorcinol is reacted with 2-(4-bromophenyl)acetyl chloride forming the product 2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone. Such reactions are described in Chemistry of Heterocyclic Compounds (NY, N.Y., USA) 1977 Vol., 13, p. 948-953. The product is reacted with triethylorth formate to form 3-(4-bromophenyl)-7-hydroxy-chromen-4-one which can be reacted with methane sulfonyl chloride and a base to form [3-(4-bromophenyl)-4-oxo-chromen-7-yl] methanesulfonate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Miao, H Cui, J Jin, F Lai, H Wenb, X Zhangb… - researchgate.net
General: All the solvents and chemicals were purchased from commercial sources: Sigma-Aldrich Chemical Co., Beijing Ou-he Reagents Co.. Some of flavones and isoflavones were …
Number of citations: 0 www.researchgate.net
L Guo, W Zhang, Y Xie, X Chen, EE Olmstead… - Molecular Cancer …, 2022 - AACR
Cancer cells undergo significant “metabolic remodeling” to provide sufficient ATP to maintain cell survival and to promote rapid growth. In colorectal cancer cells, ATP is produced by …
Number of citations: 5 aacrjournals.org

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